

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *(2S,5r)-5-methyl-2-phenylmorpholine*

CAS No.: 1350768-51-2

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The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve key pharmaceutical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making the stereocontrolled synthesis of specific isomers a paramount challenge in drug development. **(2S,5R)-5-methyl-2-phenylmorpholine** is a cis-2,5-disubstituted morpholine, a structural motif present in various biologically active compounds.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the enantioselective and diastereoselective synthesis of **(2S,5R)-5-methyl-2-phenylmorpholine** and its subsequent conversion to the stable hydrochloride salt. The presented strategy is built upon established chemical principles, emphasizing a robust and reproducible workflow from commercially available chiral precursors to the final, highly pure target compound.

Synthetic Strategy: A Convergent Approach to Stereochemical Control

The synthesis of a chiral molecule with multiple stereocenters requires a carefully designed strategy to control the spatial orientation at each center. For **(2S,5R)-5-methyl-2-phenylmorpholine**, a convergent approach is employed, starting from two readily available chiral building blocks: (R)-phenylglycinol and (S)-propylene oxide. This strategy offers a high degree of stereochemical control, as the absolute configurations of the starting materials directly translate to the final product's stereocenters.

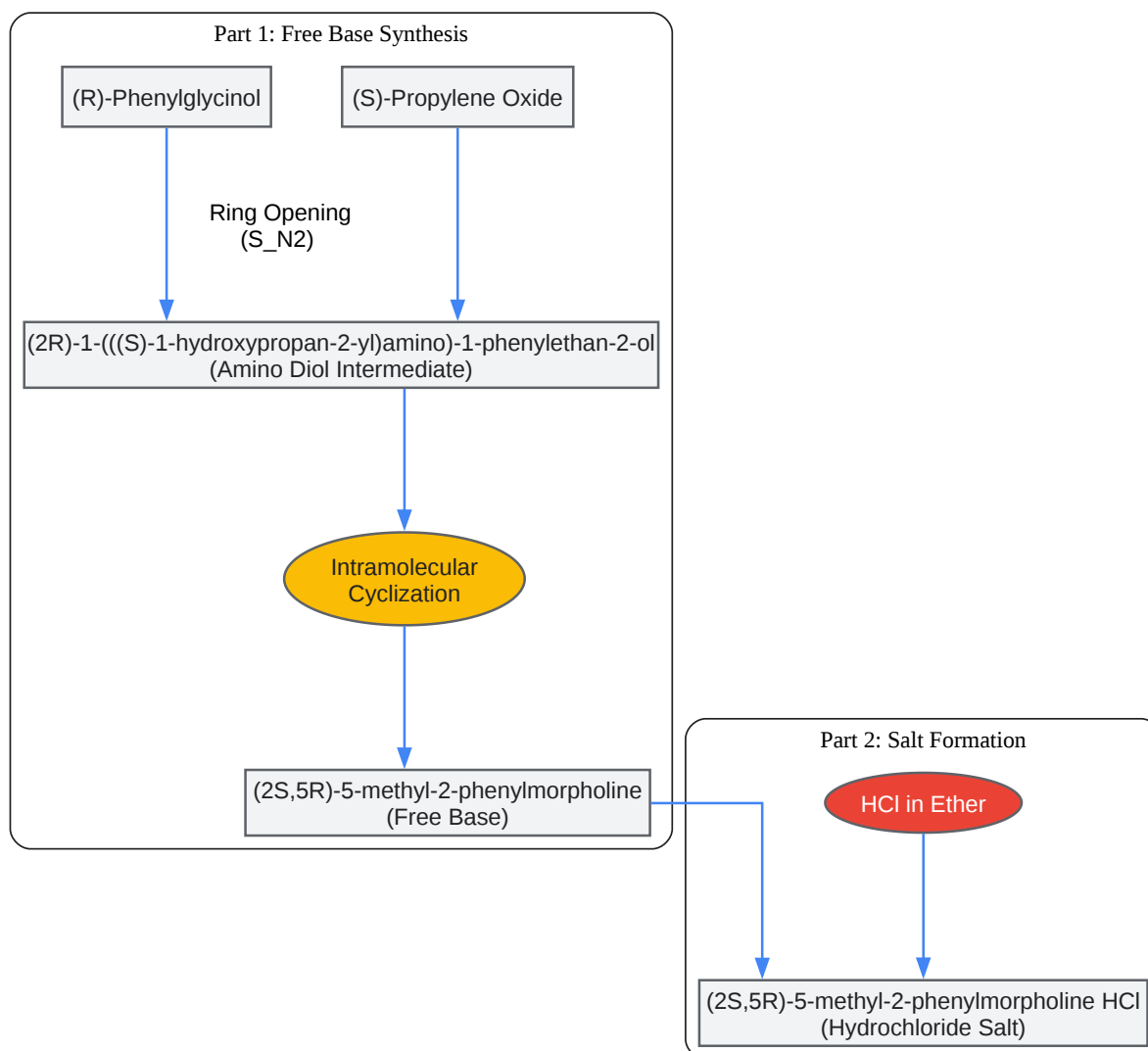
The core of the synthesis involves two key transformations:

- **Regioselective Epoxide Ring-Opening:** An SN2 reaction between the amine of (R)-phenylglycinol and the less sterically hindered carbon of (S)-propylene oxide. This step forms the C-N bond and establishes the carbon backbone of the target molecule.
- **Intramolecular Cyclization:** Activation of the primary hydroxyl group of the resulting amino diol intermediate, followed by an intramolecular SN2 Williamson ether synthesis, closes the morpholine ring. This cyclization proceeds with inversion of configuration at the carbon bearing the activated hydroxyl group, ultimately yielding the desired cis stereochemistry.

This method is advantageous because it avoids complex resolution steps of diastereomeric mixtures and provides a direct, stereochemically defined pathway to the target molecule.^{[3][4]}

Visualizing the Synthetic Pathway

The overall synthetic transformation from chiral starting materials to the final hydrochloride salt is depicted below.



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Caption: Synthetic scheme for **(2S,5R)-5-methyl-2-phenylmorpholine HCl**.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis, purification, and characterization of the title compound.

Part 1: Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine (Free Base)

Step 1a: Synthesis of the Amino Diol Intermediate

This protocol details the regioselective ring-opening of (S)-propylene oxide with (R)-phenylglycinol.

Reagent/Material	M.W. (g/mol)	Quantity (molar eq.)	Amount
(R)-Phenylglycinol	137.18	1.0	10.0 g
(S)-Propylene Oxide	58.08	1.1	4.6 mL
Ethanol (anhydrous)	46.07	-	150 mL
Argon or Nitrogen Gas	-	-	-

Protocol:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-phenylglycinol (10.0 g).
- Add anhydrous ethanol (150 mL) and stir until the solid is fully dissolved.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add (S)-propylene oxide (4.6 mL, 1.1 eq.) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 80 °C) under an inert atmosphere (Argon or Nitrogen).

- In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 16-24 hours.
- Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amino diol intermediate as a viscous oil or waxy solid. This crude product is typically used in the next step without further purification.

Step 1b: Intramolecular Cyclization to Form the Morpholine Ring

This step involves the activation of the primary alcohol as a tosylate, followed by base-mediated ring closure.

Reagent/Material	M.W. (g/mol)	Quantity (molar eq.)	Amount
Crude Amino Diol	195.26	1.0	~14.2 g
Pyridine (anhydrous)	79.10	-	150 mL
p-Toluenesulfonyl Chloride (TsCl)	190.65	1.05	14.6 g
Sodium Hydroxide (NaOH)	40.00	3.0	8.7 g
Toluene	92.14	-	100 mL
Water	18.02	-	100 mL
Dichloromethane (DCM)	84.93	-	3 x 75 mL
Brine (Saturated NaCl)	-	-	50 mL
Anhydrous Sodium Sulfate	142.04	-	~10 g

Protocol:

- Dissolve the crude amino diol from the previous step in anhydrous pyridine (150 mL) in a 500 mL round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice-water bath.
- Add p-toluenesulfonyl chloride (14.6 g, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt is expected.
- Stir the reaction at 0 °C for 4-6 hours. Rationale: This step selectively tosylates the less sterically hindered primary hydroxyl group.
- Prepare a solution of sodium hydroxide (8.7 g, 3.0 eq.) in water (100 mL) and add it to the reaction mixture.
- Add toluene (100 mL) and heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours. Rationale: The base promotes the deprotonation of the secondary hydroxyl group, which then displaces the tosylate in an intramolecular SN2 fashion to form the morpholine ring.
- After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).
- Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel.[5] Elute with a gradient of 2% to 10% methanol in dichloromethane. To prevent peak tailing due to the basic nature of the morpholine, it is advisable to add 0.5-1% triethylamine to the eluent system.[6]
- Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield **(2S,5R)-5-methyl-2-phenylmorpholine** as a pale yellow oil.

Part 2: Preparation and Purification of the Hydrochloride Salt

The free base is often an oil and can be difficult to handle and store. Converting it to a crystalline hydrochloride salt facilitates purification by recrystallization and improves its stability and handling characteristics.[6]

Reagent/Material	M.W. (g/mol)	Quantity
Pure Morpholine Free Base	177.24	~10 g
Diethyl Ether (anhydrous)	74.12	200 mL
2.0 M HCl in Diethyl Ether	36.46	~30 mL (or until precipitation ceases)
Isopropanol	60.10	For recrystallization

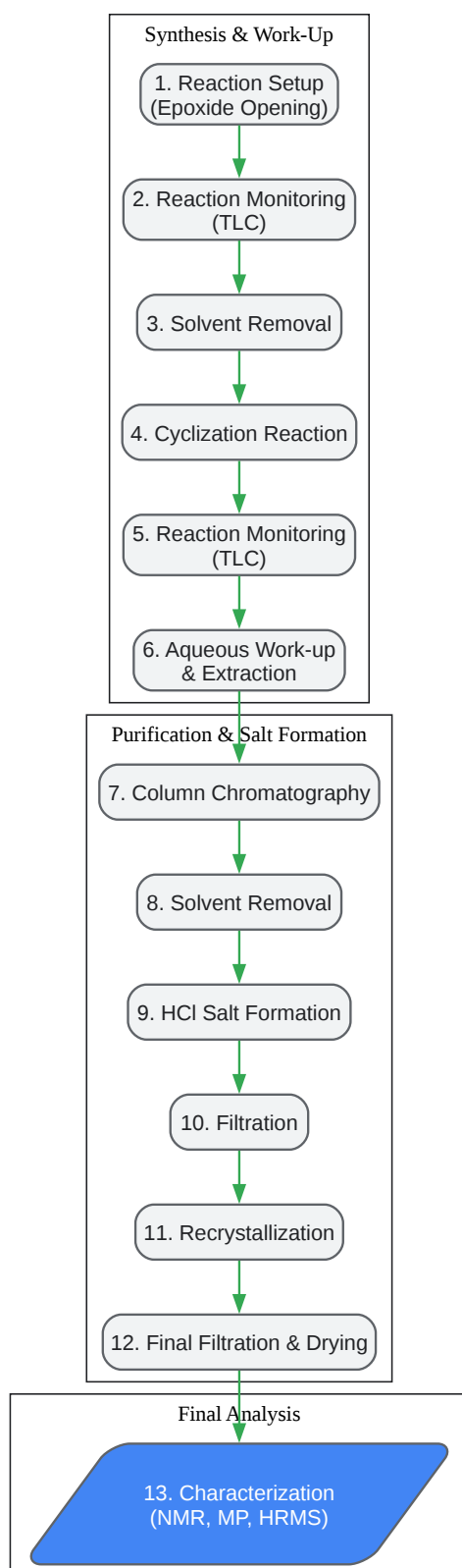
Protocol:

- Dissolve the purified **(2S,5R)-5-methyl-2-phenylmorpholine** free base in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask.
- Cool the solution in an ice-water bath.
- While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
- Continue adding the HCl solution until no further precipitation is observed.
- Stir the resulting suspension at 0 °C for an additional 30 minutes.
- Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
- Purification by Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[7]

- Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold isopropanol, and dry under high vacuum.

Experimental Workflow Visualization

The following diagram outlines the key operational stages from reaction to final product analysis.



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Caption: Step-by-step workflow for the synthesis and purification.

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

Parameter	Expected Outcome
Appearance (Free Base)	Pale yellow oil
Appearance (HCl Salt)	White to off-white crystalline solid
Yield (Overall)	40-55% (over 3 steps)
Melting Point (HCl Salt)	Specific to the compound, to be determined experimentally.
¹ H NMR (CDCl ₃ , Free Base)	Expected signals for phenyl protons, morpholine ring protons (CH, CH ₂), and methyl group (CH ₃). Diastereotopic protons on the morpholine ring will show complex splitting.
¹³ C NMR (CDCl ₃ , Free Base)	Expected signals for aromatic carbons, morpholine ring carbons, and the methyl carbon.
HRMS (ESI+)	Calculated m/z for C ₁₁ H ₁₆ NO ⁺ [M+H] ⁺ : 178.1226. Found value should be within ± 5 ppm.

Self-Validation and Trustworthiness: The protocol incorporates multiple validation points. TLC monitoring ensures reaction completion, preventing unnecessary heating or reagent use.^[5] Chromatographic purification isolates the desired diastereomer, which can be confirmed by NMR spectroscopy (e.g., using NOESY experiments to confirm the cis relationship between the C2 and C5 protons).^[5] Finally, obtaining a sharp melting point and accurate mass spectrometry data for the hydrochloride salt confirms both the structure and purity of the final product.

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- To cite this document: BenchChem. [Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

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